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L-Serine-2,3-13C2

Cat. No.: B1145769
CAS No.: 89232-78-0
M. Wt: 107.08
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Description

Significance of Stable Isotope Probes in Contemporary Biochemistry

Stable isotope probes are non-radioactive atoms that contain an extra neutron, giving them a slightly higher mass than their more common counterparts. sigmaaldrich.com This subtle difference in mass allows scientists to "label" or "tag" molecules of interest and follow their metabolic fate without the safety concerns and decay issues associated with radioactive isotopes. numberanalytics.comresearchgate.net The use of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), has become a cornerstone of modern biochemical and biomedical research. nih.govcreative-proteomics.com

These labeled compounds are instrumental in a technique known as stable isotope probing (SIP), which helps to identify and understand the function of uncultivated microorganisms and to dissect complex biochemical pathways. sigmaaldrich.comnih.gov By introducing a stable isotope-labeled substrate into a biological system, researchers can trace its incorporation into various metabolites, providing a dynamic map of metabolic fluxes. eurisotop.com This approach offers a much richer understanding of metabolism than simply measuring static metabolite concentrations. eurisotop.com

Historical Context and Evolution of Isotopic Tracer Methodologies

The concept of using isotopes as tracers dates back to the early 20th century, with initial applications employing radioactive isotopes to study chemical and biological processes. numberanalytics.comnih.gov The development of mass spectrometry, pioneered by Nobel laureates J.J. Thomson and F.W. Aston, was a critical advancement that enabled the accurate identification and quantification of different isotopes. nih.gov

Over the past 80 years, the methodologies have evolved significantly, driven by innovations in mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov These advancements have allowed for the precise measurement of isotopic enrichment in complex biological samples. nih.gov The use of stable isotopes gained prominence as a safer alternative to radioisotopes, expanding the scope of tracer studies in various fields, including human nutrition research. researchgate.netiaea.org

Rationale for Utilizing L-Serine-2,3-13C2 as a Specific Metabolic Tracer

L-Serine is a non-essential amino acid that plays a central role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the production of other amino acids like glycine (B1666218) and cysteine. medchemexpress.comnih.gov Its importance in cellular proliferation and central carbon metabolism makes it a key target for metabolic studies. medchemexpress.comnih.gov

L-Serine-2,3-¹³C₂ is a specifically designed isotopic tracer where the carbon atoms at the second and third positions of the serine molecule are replaced with the stable isotope ¹³C. sigmaaldrich.com This precise placement of the isotopic label is crucial for tracking the specific metabolic transformations of the serine backbone.

Table 1: Properties of this compound

Property Value
Chemical Formula HO¹³CH₂¹³CH(NH₂)CO₂H
CAS Number 89232-78-0
Molecular Weight 107.08
Isotopic Purity 99 atom % ¹³C
Chemical Purity 99% (CP)

Data sourced from Sigma-Aldrich sigmaaldrich.com

The strategic labeling of L-Serine at the C-2 and C-3 positions offers distinct advantages for metabolic flux analysis. When L-Serine is converted to pyruvate (B1213749), the carbon skeleton remains intact, allowing researchers to trace the flow of these two labeled carbons into the tricarboxylic acid (TCA) cycle and other downstream pathways. core.ac.uk

For instance, studies have used ¹³C-labeled serine to investigate one-carbon metabolism, a critical pathway for the synthesis of nucleotides and for methylation reactions. mdpi.comescholarship.org By analyzing the labeling patterns in downstream metabolites like glycine, methionine, and thymidine, researchers can elucidate the contributions of serine to these essential cellular building blocks. mdpi.comescholarship.org The use of positionally labeled serine, such as L-Serine-2,3-¹³C₂, allows for a more detailed and accurate mapping of these intricate metabolic networks compared to uniformly labeled tracers. mdpi.com This precision is vital for understanding how metabolic pathways are regulated in both healthy and diseased states. nih.gov

Properties

CAS No.

89232-78-0

Molecular Formula

C¹³C₂H₇NO₃

Molecular Weight

107.08

Synonyms

(-)-Serine-13C2;  (S)-2-Amino-3-hydroxypropanoic Acid-13C2;  (S)-Serine-13C2;  (S)-α-Amino-β-hydroxypropionic Acid-13C2;  1: PN: US20090069547 PAGE: 10 Claimed Protein-13C2;  225: PN: EP2071334 SEQID: 242 Claimed Protein-13C2;  225: PN: WO2009077864 SEQID:

Origin of Product

United States

Theoretical Frameworks for L Serine 2,3 13c2 Tracer Studies

Principles of Isotopic Labeling and Isotopic Steady State

Isotopic labeling is a technique that introduces atoms with a non-standard number of neutrons (isotopes) into a molecule to be used as a tracer. creative-proteomics.com L-Serine-2,3-13C2 is a stable isotope-labeled (SIL) compound, meaning it contains ¹³C, a non-radioactive isotope of carbon, in place of the naturally more abundant ¹²C at specific positions. sigmaaldrich.com When introduced into a biological system, such as cell culture or a whole organism, this "heavy" L-serine is metabolized just like its unlabeled counterpart. profil.com Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled (heavy) and unlabeled (light) forms of serine and its downstream metabolites, allowing researchers to track the fate of the ¹³C atoms. eurisotop.com

A critical concept in these tracer studies is the isotopic steady state . When a labeled substrate is first introduced, the proportion of labeled atoms (isotopic enrichment) in downstream metabolites changes over time. nih.gov Isotopic steady state is achieved when the isotopic enrichment of the metabolites of interest becomes constant. nih.govresearchgate.net This indicates that the rate of entry of the labeled tracer into the metabolic pool is balanced by the rate of its exit. Reaching this state is crucial for many types of metabolic flux analysis (MFA), as it allows for the calculation of relative pathway activities based on the stable distribution of isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net The time required to reach isotopic steady state varies depending on the metabolite, its pool size, and the metabolic fluxes involved. nih.gov

Isotope Dilution Theory in Quantitative Metabolic Analysis

Isotope dilution is a highly accurate method for quantifying the amount of a specific substance within a complex mixture. wikipedia.org In metabolic analysis, this technique, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for measuring metabolite concentrations. acs.orgresearchgate.net The principle involves adding a known quantity of an isotopically labeled standard—in this case, this compound could serve this purpose for the quantification of endogenous L-serine—to a biological sample. wikipedia.org

The "heavy" labeled standard mixes with the "light" endogenous metabolite in the sample. wikipedia.org The mixture is then analyzed by mass spectrometry, which measures the ratio of the heavy to light isotopologues. Because the amount of the added heavy standard is known, the degree to which it is "diluted" by the endogenous light compound allows for a precise calculation of the original concentration of that compound in the sample. profil.com This method is exceptionally robust because it corrects for sample loss during extraction and purification, as well as for variations in instrument sensitivity, since the heavy standard and light analyte behave almost identically throughout the analytical process. wikipedia.orgacs.org

Metabolic Pathways Interrogated by this compound

L-serine is a non-essential amino acid that stands at a critical junction of cellular metabolism. It is not only a building block for proteins but also a major source of one-carbon units for the synthesis of nucleotides (purines and thymidylate), neurotransmitters, and other amino acids like glycine (B1666218) and cysteine. eurisotop.comfrontiersin.org Using this compound as a tracer allows for the detailed investigation of the pathways that produce and consume serine.

Serine Biosynthesis Pathways

Cells can synthesize serine through two primary routes. The specific labeling pattern of this compound makes it particularly useful for distinguishing the flux through these pathways, especially when used in concert with other tracers.

In many organisms, including mammals, the main route for de novo serine biosynthesis is the phosphorylated pathway, which starts with the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). frontiersin.org This pathway involves three enzymatic steps:

Oxidation of 3-PG to 3-phosphohydroxypyruvate (PHP), catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH). frontiersin.orgresearchgate.net

Transamination of PHP to O-phosphoserine (PSER), catalyzed by phosphoserine aminotransferase (PSAT1). frontiersin.org

Dephosphorylation of PSER to L-serine, catalyzed by phosphoserine phosphatase (PSPH). frontiersin.org

When cells are grown with ¹³C-labeled glucose, the resulting 3-PG will be labeled. Tracing the appearance of this label in the serine pool provides a measure of the activity of this entire pathway. Conversely, introducing this compound can help quantify the reverse flux or the exchange rates between these intermediates under specific conditions.

Serine and glycine are readily interconverted in a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.gov This reaction occurs in both the cytoplasm and the mitochondria and is vital for one-carbon metabolism. mdpi.com The reaction involves the transfer of the C-3 carbon of serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). nih.govmdpi.com

When this compound is introduced, the SHMT reaction will produce glycine labeled at the C-2 position ([²-¹³C]glycine) and 5,10-CH₂-THF labeled at the methylene (B1212753) carbon. The labeled glycine can be tracked into other metabolic pathways, such as glutathione (B108866) synthesis. Importantly, the reverse reaction can occur where the labeled [²-¹³C]glycine combines with another one-carbon unit to reform serine. If the one-carbon unit is also derived from the initial tracer (via the glycine cleavage system, for example), this can lead to the formation of multiply labeled serine isotopologues, providing rich data for metabolic modeling. frontiersin.orguni-bonn.de

Serine Catabolism and Interconversion

The breakdown and conversion of serine are central to cellular biosynthesis. This compound is an excellent tracer for dissecting these catabolic and interconnected pathways.

When this compound is catabolized via the SHMT reaction, it produces [²-¹³C]glycine and a labeled one-carbon unit ([¹³C]5,10-CH₂-THF). uni-bonn.de This one-carbon unit is a key donor for numerous biosynthetic reactions:

Nucleotide Synthesis : The labeled carbon can be incorporated into the purine (B94841) ring and used for the synthesis of thymidylate (dTMP) from dUMP. mdpi.comescholarship.org

Methionine Cycle : The one-carbon unit can be used to regenerate methionine from homocysteine. mdpi.com

Furthermore, glycine produced from the tracer can be further catabolized by the mitochondrial glycine cleavage system (GCS). This system breaks down glycine into CO₂, ammonia, and a second molecule of [¹³C]5,10-CH₂-THF. nih.govescholarship.org Tracking the ¹³C label from the C-2 of the original serine molecule through the GCS and into other metabolic end-products provides a quantitative measure of this pathway's activity. For instance, studies using [1,2-¹³C₂]glycine have shown that the GCS is responsible for a substantial portion of whole-body glycine flux and is a major source of one-carbon units. nih.gov

The data below illustrates typical findings from a stable isotope tracer study designed to measure the flux between serine and glycine, which could be performed using L-Serine-2,3-¹³C₂ or a related tracer like [¹³C₂]glycine.

Metabolic Flux ParameterDescriptionTypical Finding (µmol/kg/h)
Total Glycine Flux (QGly) The overall rate of glycine turnover in the body.463 ± 55
Glycine to Serine Flux (QGly->Ser) The rate of serine synthesis directly from glycine via SHMT.193 ± 28
Glycine Decarboxylation (QGCS) The rate of glycine breakdown via the Glycine Cleavage System.190 ± 41
Serine to Glycine Flux (QSer->Gly) The rate of glycine synthesis from serine, a key catabolic route for serine.Varies significantly with metabolic state.
This table presents representative data adapted from studies quantifying glycine and serine kinetics in humans. The values demonstrate how isotopic tracers are used to measure the rates of key metabolic conversions. Data adapted from Lamers et al., 2007. nih.gov

One-Carbon Metabolism and Folate Cycles

L-serine is a pivotal donor of one-carbon units for the folate cycle, a metabolic network essential for the synthesis of nucleotides and other critical biomolecules. biorxiv.org The enzyme serine hydroxymethyltransferase (SHMT) facilitates the transfer of a carbon unit from L-serine to tetrahydrofolate (THF), a reaction that occurs in both the cytoplasm and mitochondria. biorxiv.org When this compound is used as a tracer, the labeled carbons can be tracked as they enter the one-carbon pool.

Isotope tracing studies utilizing variants like [2,3,3-2H]serine have been instrumental in dissecting the compartmentalization of folate metabolism. nih.gov For instance, the metabolic fate of the serine-derived one-carbon unit differs depending on whether it is processed in the mitochondria or the cytosol. nih.gov In mitochondria, the oxidation of the one-carbon unit results in the loss of a deuterium (B1214612) label, a phenomenon that allows for the differentiation of mitochondrial versus cytosolic pathway activity. nih.gov

Metabolic ProcessKey Enzyme(s)Cellular Compartment(s)Role of L-Serine
One-Carbon Unit DonationSerine Hydroxymethyltransferase (SHMT1/2)Cytosol, MitochondriaPrimary source of one-carbon units for the folate cycle.
Folate Cycle IntermediatesMTHFD1, MTHFD2/MTHFD2LCytosol, MitochondriaSerine-derived carbons are used to form various tetrahydrofolate derivatives.
Contributions to Purine Biosynthesis

The one-carbon units derived from serine are indispensable for the de novo synthesis of purines, the building blocks of DNA and RNA. biorxiv.orgsci-hub.se These units, carried by tetrahydrofolate, are incorporated at two key steps in the purine ring assembly. acs.org Tracer studies using labeled serine, such as this compound, allow for the direct measurement of the flux of serine-derived carbons into the purine nucleotide pool. sci-hub.seresearchgate.net

Research has demonstrated that in certain cancer cells, there is an enhanced conversion of glucose-derived serine and glycine into purines, highlighting the importance of this pathway in cell proliferation. researchgate.net The use of isotopically labeled serine has been crucial in elucidating the complex regulation and compartmentalization of purine synthesis. sci-hub.se

Purine Ring AtomPrecursor MoleculeContribution from Serine
C210-formyl-THFYes (via one-carbon metabolism)
C810-formyl-THFYes (via one-carbon metabolism)
Contributions to Thymidylate Synthesis

The synthesis of thymidylate (dTMP), a critical component of DNA, also relies on the one-carbon units provided by serine. acs.orgresearchgate.net The enzyme thymidylate synthase utilizes 5,10-methylenetetrahydrofolate, a direct product of the SHMT-catalyzed reaction with serine, to methylate deoxyuridine monophosphate (dUMP) to form dTMP. acs.org

Isotopic labeling experiments with compounds like [2-13C]serine have been employed to trace the incorporation of the serine-derived carbon into thymidine. mdpi.comescholarship.org Detecting the 13C label in dTMP provides direct evidence of the contribution of serine's one-carbon unit to DNA synthesis. mdpi.com

Interplay with Methionine Cycle

The one-carbon units derived from serine also play a role in the methionine cycle. nih.gov Specifically, they are used for the remethylation of homocysteine to regenerate methionine. nih.gov This process is vital for maintaining the supply of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions, including DNA and RNA methylation. nih.gov

Studies have shown that serine metabolism supports the methionine cycle, and serine starvation can lead to a decrease in the S-adenosylmethionine to methionine ratio, consequently impacting cellular methylation. nih.gov While direct tracing from this compound to methionine has been challenging to detect under certain experimental conditions, the metabolic link is well-established. nih.gov

Interconnections with Central Carbon Metabolism

L-serine metabolism is intricately linked with central carbon metabolism, serving as both a product of and a contributor to these core pathways.

Glycolysis and Gluconeogenesis

L-serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate (3-PG). mdpi.comnih.gov This positions serine synthesis as a branch point from glycolysis. Conversely, serine is a glucogenic amino acid, meaning it can be converted back into intermediates of glycolysis and gluconeogenesis, such as pyruvate (B1213749) and 2-phosphoglycerate. mdpi.com

Tracer studies using labeled glucose, such as [U-13C]glucose, have demonstrated the flow of carbon from glycolysis into the serine biosynthesis pathway. nih.govnih.gov The detection of labeled serine and glycine following the administration of labeled glucose confirms this metabolic connection. nih.gov Conversely, using labeled serine like this compound can trace its contribution back to gluconeogenic precursors.

Metabolic PathwayConnecting IntermediateDirection of Carbon Flow
Glycolysis3-PhosphoglycerateGlucose -> Serine
GluconeogenesisPyruvate, 2-PhosphoglycerateSerine -> Glucose
Tricarboxylic Acid (TCA) Cycle

The catabolism of serine can lead to the formation of pyruvate, which can then be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle. nih.govrki.de This links serine degradation to cellular energy production. Isotope tracing experiments have shown that the carbon backbone of serine can be incorporated into TCA cycle intermediates. rki.de For example, studies using [U-13C3]serine have detected 13C enrichment in TCA cycle-derived amino acids like aspartate and glutamate, as well as in fatty acids derived from acetyl-CoA. rki.de This demonstrates the utilization of serine as a fuel source for the TCA cycle.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

This compound is not typically used as a direct tracer for the Pentose Phosphate Pathway (PPP), as serine is downstream of the pathway's entry point. Instead, the labeling pattern of serine's C2 and C3 carbons, derived from isotopically labeled glucose, serves as a powerful reporter of upstream PPP activity. rsc.org Serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (3-PG), with serine's C2 and C3 atoms originating from the C2 and C1 of 3-PG, respectively. researchgate.net The PPP creates an alternative route from glucose-6-phosphate that reshuffles the carbon backbone of glucose, altering the isotopic labeling pattern of downstream glycolytic intermediates like 3-PG compared to the pattern produced by glycolysis alone. rsc.orgmit.edu

By using specifically labeled glucose tracers, such as [1,2-¹³C₂]glucose, researchers can distinguish between glycolytic and PPP flux.

Via Glycolysis: Direct metabolism of [1,2-¹³C₂]glucose through glycolysis produces singly labeled [2-¹³C]3-PG. This results in the synthesis of serine labeled at a single position, [2-¹³C]serine.

Via PPP: If glucose enters the oxidative PPP, the C1 carbon is lost as CO₂. The remaining carbons are rearranged in the non-oxidative phase, which can lead to the formation of doubly labeled [1,2-¹³C₂]glyceraldehyde-3-phosphate and subsequently [1,2-¹³C₂]3-PG. nih.gov This produces doubly labeled [2,3-¹³C₂]serine.

Therefore, by measuring the relative abundance of different serine isotopologues using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, the relative contribution of the PPP to the synthesis of 3-PG can be determined. rsc.org For instance, one study demonstrated that the singlet-to-doublet ratio of the serine C3 signal in NMR spectra after administering a ¹³C glucose tracer could quantify the relative flux of the PPP versus glycolysis in serine biosynthesis. rsc.org This approach provides a robust method for assessing PPP activity, which is crucial for producing NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.govresearchgate.net

Table 1: Theoretical Labeling of Serine from [1,2-¹³C₂]Glucose via Glycolysis vs. Pentose Phosphate Pathway This table illustrates the primary isotopologues of 3-Phosphoglycerate (3-PG) and the resulting Serine based on the initial metabolic pathway taken by [1,2-¹³C₂]Glucose. The notation M+1 or M+2 indicates a mass increase of 1 or 2 units over the unlabeled molecule.

Anabolic Contributions beyond Protein Synthesis

While L-serine is a fundamental building block for proteins, its metabolic roles extend far beyond this function. frontiersin.org The this compound tracer is instrumental in tracking the anabolic fate of serine's carbon backbone into other critical classes of biomolecules, including complex lipids and essential antioxidants.

Phospholipid and Sphingolipid Biosynthesis

L-serine is a direct precursor for the synthesis of major lipid families that are essential for cell membrane structure and signaling. frontiersin.orgnih.gov

Phospholipids: The entire L-serine molecule is used to form the head group of phosphatidylserine (B164497) (PS). Therefore, using this compound as a tracer will lead to the incorporation of both ¹³C atoms into the PS molecule, allowing for direct measurement of its de novo synthesis rate.

Sphingolipids: The synthesis of all sphingolipids begins with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.netnih.govbiorxiv.org In this initial, rate-limiting step, the carboxyl group (C1) of serine is lost as CO₂. The remaining C2 and C3 atoms of serine form the C1 and C2 positions of the resulting sphingoid base backbone (e.g., dihydrosphingosine). nih.govresearchgate.net Consequently, this compound is an ideal tracer for this pathway, as both labeled carbons are retained and incorporated into the core structure of ceramides, sphingomyelins, and complex glycosphingolipids. nih.gov This allows for precise tracking of carbon flow into the entire sphingolipid class.

Table 2: Incorporation of this compound into Major Lipid Classes

Cysteine and Glutathione Synthesis

This compound is also a valuable tool for investigating the synthesis of the amino acid cysteine and the master antioxidant, glutathione (GSH). frontiersin.orgnih.gov

Cysteine Synthesis: The carbon backbone of serine is utilized to synthesize cysteine via the transsulfuration pathway. nih.govbiorxiv.org In this process, the C2 and C3 of serine become the C2 and C3 of cysteine. Thus, tracing with this compound directly measures the de novo synthesis of cysteine from serine, resulting in the formation of [2,3-¹³C₂]cysteine.

Glutathione Synthesis: Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. nih.gov L-serine is a precursor to two of these three components. As described above, it provides the carbon skeleton for cysteine. Additionally, serine can be converted to glycine in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), where the C3 of serine is transferred away, and the C1 and C2 of serine become the C1 and C2 of glycine. frontiersin.orgnih.gov Therefore, this compound contributes a doubly labeled cysteine moiety and a singly labeled [2-¹³C]glycine moiety to the glutathione molecule. This dual contribution allows for detailed flux analysis of the GSH synthesis pathway. acs.orgnih.gov

Table 3: Tracing of ¹³C Labels from this compound into Cysteine and Glutathione

Kinetic Isotope Effects in this compound Tracing

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. d-nb.info In the context of this compound, the presence of heavier ¹³C isotopes at the C2 and C3 positions could potentially slow down the rates of enzymatic reactions involving bond cleavage at these sites. However, experimental evidence suggests that for the primary serine metabolic pathways, the KIEs are minimal and unlikely to significantly perturb metabolic fluxes. nih.govfrontiersin.org

Two key enzymes that act upon the C2 and C3 positions of serine are:

Serine Palmitoyltransferase (SPT): This enzyme catalyzes the condensation of serine with palmitoyl-CoA. Studies on recombinant human SPT showed no observable KIE when using [2-¹³C]L-serine, indicating that ¹³C substitution at this position does not impede the reaction rate. nih.gov

Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the reversible conversion of serine to glycine, which involves the cleavage of the bond between C2 and C3. A detailed study measured the KIE for this reaction and found values of 0.995 ± 0.007 for the C2 position and 0.994 ± 0.006 for the C3 position. frontiersin.org These values are very close to 1.0, indicating that the enzymatic reaction does not significantly discriminate between ¹²C and ¹³C at these positions. frontiersin.org

The lack of a strong KIE for these major serine-consuming enzymes strengthens the validity of using this compound as a tracer, as it suggests the labeled molecule behaves almost identically to its unlabeled counterpart, providing an accurate reflection of metabolic pathway activity without introducing significant isotopic bias. d-nb.info

Table 4: Experimentally Determined Kinetic Isotope Effects (KIE) for Key Serine-Metabolizing Enzymes KIE is expressed as ¹³(Vmax/Km). A value of 1.0 indicates no isotope effect.

Correction for Natural Isotope Abundances in this compound Experiments

When conducting tracer experiments with this compound, it is crucial to correct for the natural abundance of stable heavy isotopes. uni-regensburg.denih.gov Naturally occurring carbon, for example, is composed of approximately 98.9% ¹²C and 1.1% ¹³C. nih.gov Similar natural abundances exist for other elements like nitrogen (¹⁵N), oxygen (¹⁷O, ¹⁸O), and hydrogen (²H). nih.gov

This means that even an "unlabeled" population of serine molecules will exhibit a distribution of masses (mass isotopologues) due to the stochastic incorporation of these naturally occurring heavy isotopes. For example, a molecule of serine (C₃H₇NO₃) could contain a naturally occurring ¹³C atom, a ¹⁵N atom, or an ¹⁸O atom, each of which would increase its mass. When a ¹³C-labeled tracer is introduced, the mass spectrometer measures the total abundance of each mass isotopologue, which is a mixture of molecules containing tracer-derived ¹³C and those containing naturally abundant heavy isotopes. uni-regensburg.debiorxiv.org

Table 5: Natural Abundance of Key Stable Isotopes Relevant to L-Serine Analysis

Table 6: List of Compounds Mentioned

Methodological Approaches Employing L Serine 2,3 13c2

Experimental Design for In Vitro Systems

In vitro systems provide a controlled environment to investigate cellular metabolism with high precision. The experimental design for utilizing L-Serine-2,3-13C2 in these systems is contingent on the specific research question and the cellular model employed.

The choice of cell culture model and the composition of the culture medium are critical for designing meaningful metabolic tracing experiments with this compound.

The growth of cells either attached to a surface (adherent) or free-floating in the medium (suspension) can significantly influence their metabolic state. When designing experiments with this compound, it is crucial to consider these differences. Adherent cultures are common for epithelial and stromal cell types, while suspension cultures are typical for hematopoietic cells or have been adapted for large-scale bioproduction.

Metabolic reprogramming is a known hallmark of the transition from adherent to suspension growth, often characterized by alterations in glucose and amino acid metabolism. To investigate the role of serine in this transition, cells can be cultured in a medium containing this compound. After a defined period, metabolites are extracted and analyzed by mass spectrometry to determine the fractional contribution of serine's carbons to various metabolic pathways.

Table 1: Illustrative Metabolic Fate of this compound in Adherent vs. Suspension Cancer Cells

MetaboliteFractional Contribution from this compound (Adherent)Fractional Contribution from this compound (Suspension)Key Metabolic Pathway
Glycine (B1666218) (M+2)15%20%One-Carbon Metabolism
Cysteine (M+2)5%8%Transsulfuration Pathway
Phosphatidylserine (B164497) (M+2)10%7%Lipid Synthesis
Purines (M+1, M+2)8%12%Nucleotide Synthesis

This is an interactive data table. The values are illustrative and would be determined experimentally.

Serum and nutrient availability profoundly impact cellular metabolism. Deprivation studies are designed to mimic conditions such as those found in the tumor microenvironment and to understand how cells adapt their metabolic pathways to survive and proliferate under stress. L-Serine is a critical amino acid for cancer cell proliferation, and its metabolism is often altered in response to nutrient deprivation. nih.gov

In a typical experiment, cells are cultured in a complete medium and then switched to a medium lacking specific nutrients, such as glucose or glutamine, or with reduced serum content. This custom medium is supplemented with this compound. By tracing the labeled carbons, researchers can determine how serine utilization is rewired to compensate for the lack of other nutrients. For instance, serine can be a significant source of one-carbon units for nucleotide synthesis and can also be converted to pyruvate (B1213749) to fuel the TCA cycle. nih.gov

Table 2: Expected Research Findings from this compound Tracing under Nutrient Deprivation

ConditionObserved Metabolic ShiftImplication
Glucose DeprivationIncreased flux of this compound into pyruvate and lactate.Serine catabolism is upregulated to provide ATP and reducing equivalents.
Glutamine DeprivationEnhanced contribution of this compound to the TCA cycle intermediates via anaplerosis.Serine serves as an alternative source for replenishing the TCA cycle.
Serine/Glycine StarvationUpregulation of de novo serine synthesis from 3-phosphoglycerate (B1209933) (if labeled glucose is also used as a tracer).Cells activate the serine synthesis pathway to maintain intracellular serine pools. crick.ac.uk

Primary cells, which are isolated directly from tissues, more closely represent the physiological state of cells in vivo compared to immortalized cell lines. However, they have a finite lifespan and can be more challenging to culture. The use of this compound in primary cell cultures, such as hepatocytes, neurons, or immune cells, can provide valuable insights into tissue-specific serine metabolism.

For example, to study serine metabolism in primary immune cells, such as T cells or macrophages, the cells are isolated and cultured in a medium containing this compound. Upon activation, these cells undergo significant metabolic reprogramming. Tracing the fate of the labeled serine can reveal its role in supporting proliferation, cytokine production, and other effector functions. In a study on human monocytes under neuroinflammatory conditions, the detection of 2,3-¹³C₂ serine confirmed the integration and conversion of supplemented labeled glucose into the serine synthesis pathway.

Tissue slice and organ perfusion techniques offer an ex vivo approach that preserves the tissue architecture and cellular heterogeneity, bridging the gap between in vitro cell culture and in vivo animal models. nih.govalspi.com

In a typical tissue slice experiment, thin sections of an organ, such as the liver or a tumor, are maintained in a culture medium for a defined period. nih.gov To trace serine metabolism, the medium is supplemented with this compound. This methodology allows for the investigation of metabolic fluxes in a more physiologically relevant context, where different cell types within the tissue can interact. For instance, in liver slices, the conversion of this compound to glucose (gluconeogenesis) or its incorporation into glutathione (B108866) can be quantified.

Organ perfusion involves maintaining an entire organ ex vivo by circulating a nutrient-rich and oxygenated solution through its vasculature. The inclusion of this compound in the perfusate allows for the study of organ-level serine metabolism and inter-organ metabolic cross-talk.

Cell Culture Models and Media Formulations.

Experimental Design for In Vivo Animal Models (Non-Human)

In vivo animal models, predominantly mice, are indispensable for studying metabolism in a systemic context. The experimental design for using this compound in these models involves the administration of the tracer and subsequent analysis of tissues and biofluids.

The labeled serine is typically administered through intravenous infusion, oral gavage, or intraperitoneal injection. The choice of administration route depends on the research question and the desired kinetics of tracer distribution. Following a defined period of labeling, tissues of interest (e.g., tumor, liver, brain) and biofluids (e.g., plasma, urine) are collected. Metabolites are then extracted and their isotopic enrichment is determined using mass spectrometry.

This approach allows for the quantification of serine flux through various metabolic pathways in different organs and how these fluxes are altered in disease states, such as cancer or metabolic disorders. For example, in a mouse model of diabetic neuropathy, L-serine supplementation was investigated for its effects on disease progression. nih.gov By using this compound, researchers can trace the metabolic fate of the supplemented serine and understand its mechanism of action. In the brain, where L-serine is considered a conditionally essential amino acid, tracing studies can elucidate its role in neurotransmitter synthesis and neuronal health. nih.gov

Table 3: Key Parameters in an In Vivo this compound Tracing Study in a Mouse Model of Cancer

ParameterDescriptionExample Measurement
Tracer AdministrationMethod and duration of this compound delivery.Continuous intravenous infusion for 4 hours.
Tissue/Biofluid CollectionTissues and fluids to be analyzed.Tumor, liver, plasma, and urine.
Metabolite ExtractionProtocol for extracting metabolites from samples.Folch extraction for lipids, methanol (B129727)/water for polar metabolites.
Analytical MethodTechnique for measuring isotopic enrichment.Liquid chromatography-mass spectrometry (LC-MS).
Data AnalysisCalculation of fractional contribution and metabolic flux.Isotope correction for natural abundance and flux modeling.

Tracer Administration Routes and Delivery Strategies

The selection of an administration route for this compound is a critical step that is dictated by the biological question, the model organism, and the desired metabolic state to be investigated. kuleuven.be Common strategies for in vivo studies include oral administration, either through the diet or by gavage, and direct introduction into the circulation via intravenous infusions or intraperitoneal injections. kuleuven.benih.gov

Continuous intravenous infusion is a frequently employed method that allows for achieving a steady-state concentration of the tracer in the bloodstream, which minimizes the sharp transient effects associated with bolus injections. kuleuven.be Oral gavage provides a direct and quantifiable dose, allowing for the study of absorption and first-pass metabolism. nih.gov For studies focusing on specific dietary influences, incorporating the labeled serine into a custom diet is also a viable strategy. The choice of delivery method will ultimately influence the kinetics of tracer distribution and incorporation into downstream metabolites.

Administration Route Description Key Considerations
Intravenous (IV) Infusion Continuous delivery of the tracer directly into the bloodstream at a constant rate.Minimizes transient effects, allows for steady-state labeling. kuleuven.be
Oral Gavage Direct administration of a precise dose into the stomach.Useful for studying absorption and first-pass metabolism. nih.gov
Dietary Incorporation Mixing the tracer into the animal's food or water.Mimics natural nutrient uptake but may have variability in consumption. escholarship.org
Intraperitoneal (IP) Injection Injection of the tracer into the peritoneal cavity.A cost-effective method, though it bypasses initial gastrointestinal metabolism. nih.gov

Tissue and Biofluid Sampling Procedures

Following the administration of this compound, the collection of tissues and biofluids must be performed in a manner that preserves the metabolic state at the time of sampling. For in vivo studies, this often involves the rapid euthanasia of the animal and prompt collection of the tissues of interest, which are then immediately snap-frozen in liquid nitrogen to halt all enzymatic activity. nih.gov

Biofluids such as blood, plasma, and urine are collected using standard phlebotomy and collection techniques. It is crucial to process these samples quickly to prevent continued metabolism by enzymes present in the biofluid. For blood, this may involve centrifugation at low temperatures to separate plasma or serum, which is then frozen. biorxiv.org All samples, whether tissues or biofluids, should be stored at -80°C until further processing to ensure the stability of the labeled metabolites. msu.edu Careful labeling and handling are paramount to maintain sample integrity.

Quenching and Sample Preparation for Isotopic Analysis

Quenching is the critical step of rapidly halting metabolic activity to ensure that the measured isotopic enrichment accurately reflects the metabolic state at the time of sampling. osti.gov For cell cultures, this can be achieved by rapidly aspirating the culture medium and adding a cold quenching solution, such as 80% methanol pre-cooled to -80°C. ucla.edu For tissues, the snap-freezing in liquid nitrogen during collection serves as the initial quenching step.

Following quenching, the samples are typically homogenized to a fine powder, often under cryogenic conditions to maintain the quenched state. uni-goettingen.de This homogenization ensures that the subsequent extraction will be efficient and representative of the entire sample. The powdered tissue or cell pellet is then ready for the extraction of metabolites. It is essential that all steps are performed quickly and at low temperatures to prevent any potential enzymatic activity that could alter the isotopic labeling patterns. osti.gov

Sample Processing for this compound Metabolites

Metabolite Extraction Protocols (e.g., polar, non-polar)

The extraction of metabolites from quenched and homogenized samples is designed to efficiently recover a broad range of compounds for analysis. Biphasic extraction methods are commonly employed to separate polar and non-polar metabolites into two distinct phases. A widely used method involves the addition of a mixture of methanol, chloroform, and water. After vortexing and centrifugation, the upper aqueous phase will contain the polar metabolites, including L-serine and its downstream polar derivatives, while the lower organic phase will contain non-polar metabolites like lipids. msu.edu

Another common approach for polar metabolites is extraction with a monophasic solution, such as a mixture of methanol, acetonitrile, and water. ucla.edu The choice of extraction solvent system will depend on the specific metabolites of interest. For instance, a protocol focusing on polar metabolites might use an 80% methanol solution. ucla.edu Regardless of the method, it is common to include an internal standard cocktail containing isotopically labeled compounds that are not expected to be found endogenously to control for extraction efficiency and analytical variability. msu.edu

Extraction Method Solvent System Target Metabolites Description
Biphasic Extraction Methanol/Chloroform/WaterPolar and Non-polarSeparates metabolites into an aqueous phase (polar) and an organic phase (non-polar). msu.edu
Monophasic Extraction 80% MethanolPolarA simple and effective method for the extraction of polar metabolites. ucla.edu
Monophasic Extraction Methanol/Acetonitrile/WaterPolar and some less-polarProvides a broad coverage of polar and some intermediate polarity metabolites. ucla.edu

Derivatization Strategies for Enhanced Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the polar and non-volatile nature of amino acids like serine necessitates a derivatization step to increase their volatility and thermal stability. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens on functional groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comnih.gov

A two-step derivatization process is also common for amino acids. This typically involves an initial esterification of the carboxyl group, for example, by heating with methanolic HCl, followed by acylation of the amino and hydroxyl groups using an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). mdpi.com In contrast, analysis by liquid chromatography-mass spectrometry (LC-MS) often does not require derivatization, as the analytes are separated in the liquid phase. alexandraatleephillips.com The choice of derivatization strategy, if any, will depend on the analytical platform and the specific metabolites being targeted.

Chromatographic Separation Techniques

Chromatographic separation is essential for resolving the complex mixture of metabolites extracted from biological samples prior to mass spectrometric analysis. For derivatized, volatile compounds, gas chromatography (GC) is the method of choice. A capillary column, such as a TG-5SIL MS, is used to separate the derivatized metabolites based on their boiling points and interactions with the stationary phase. osti.gov The separated compounds then elute from the column at characteristic retention times and enter the mass spectrometer for detection and isotopic analysis.

For underivatized, polar metabolites, liquid chromatography (LC) is more suitable. alexandraatleephillips.com Reversed-phase (RP) chromatography, often with a C18 column, is a common technique for separating a wide range of metabolites. researchgate.net For very polar compounds, hydrophilic interaction liquid chromatography (HILIC) can provide better retention and separation. mdpi.com The choice of column chemistry and mobile phase composition is optimized to achieve the best possible separation of L-serine and its isotopically labeled metabolites from other cellular components, which is crucial for accurate mass isotopologue distribution analysis. researchgate.net

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of this compound. This approach is frequently used in metabolic flux analysis and position-specific isotope analysis due to its high resolution and sensitivity. osti.govresearchgate.net A critical step in the GC analysis of amino acids like serine is derivatization, which converts the non-volatile amino acid into a volatile derivative suitable for GC analysis.

Several derivatization methods are employed for serine analysis. One common approach involves a two-step process: first, a reaction with methoxyamine hydrochloride in pyridine (B92270) to protect the keto group, followed by silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) derivatives. nih.govnih.gov Another established method is the formation of N-heptafluorobutyryl n-propyl ester derivatives. nih.gov Alternatively, derivatization to its N,O-bis(trifluoroacetyl)methyl ester form is used for position-specific isotope analysis. nih.gov

Following derivatization, the sample is injected into the GC system. The separation is typically performed on a capillary column, such as a DB-35MS or similar, which separates the derivatized serine from other metabolites in the sample matrix. nih.gov The temperature of the GC oven is programmed to ramp up gradually, ensuring optimal separation of all compounds of interest. nih.gov

The eluting compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). For isotopically labeled compounds like this compound, the MS detector can distinguish between molecules containing the heavy isotope (¹³C) and those with the natural abundance isotope (¹²C). This allows researchers to track the incorporation of the ¹³C atoms from this compound into various downstream metabolites, providing detailed insights into metabolic pathways. nih.gov High-resolution mass analyzers, such as Orbitrap, can be used to precisely measure the ¹³C/¹²C ratios of specific fragment ions, enabling the determination of positional isotopic enrichment with high precision. osti.govnih.gov

Table 1: Examples of GC-MS Parameters for Labeled Serine Analysis

ParameterCondition 1Condition 2
Derivatization 1) Methoxyamine hydrochloride in pyridine; 2) MBTSTFA + 1% TBDMCS nih.govN,O-bis(trifluoroacetyl)methyl ester nih.gov
GC Column 30m DB-35MS capillary column nih.govNot specified nih.gov
Injection Mode Splitless at 270°C nih.govNot specified nih.gov
Carrier Gas Helium at 1 ml/min nih.govNot specified nih.gov
Oven Program Hold at 100°C for 3 min, then ramp to 300°C at 3.5°C/min nih.govNot specified nih.gov
MS Detector Agilent 5975B MS with Electron Impact (EI) ionization nih.govThermo Scientific Q Exactive GC Orbitrap with Electron Ionization (EI) nih.gov
Monitored Ions Selected Ion Monitoring (SIM) mode nih.govFragments with m/z 110.0217, 138.0166, and 165.0037 nih.gov
Liquid Chromatography (LC)

Liquid chromatography, especially high-performance liquid chromatography (HPLC), is another cornerstone technique for analyzing L-serine and its isotopologues. LC is particularly advantageous for separating compounds in complex biological samples without the need for derivatization, although derivatization is often used to enhance detection sensitivity or to separate enantiomers. nih.govnih.gov

For the analysis of this compound, reversed-phase HPLC is a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation of L-serine from other amino acids and matrix components is achieved by carefully controlling the composition of the mobile phase. nih.govnih.gov

A significant application of LC in serine analysis is the separation of its stereoisomers, D-serine and L-serine. This is crucial in neurological studies, as D-serine is an important neuromodulator. nih.gov Chiral chromatography, which employs a chiral stationary phase (CSP), can directly separate the enantiomers. For instance, crown-ether based CSPs like ChiroSil® have proven effective for the baseline enantiomeric resolution of serine. chromatographyonline.com An alternative approach is pre-column derivatization with a chiral reagent, such as reacting serine with ortho-phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC). nih.govnih.gov This reaction forms diastereomeric isoindole derivatives that can be separated on a conventional reversed-phase column. nih.govnih.gov

When coupled with mass spectrometry (LC-MS), the technique becomes highly specific and sensitive for tracking isotopic labels. LC-MS is instrumental in metabolomics for quantifying the incorporation of ¹³C from labeled substrates into a wide array of metabolites. rsc.org The liquid chromatograph separates the compounds, which are then ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. This allows for the precise measurement of mass isotopologue distributions, revealing the extent of labeling in serine and its metabolic products. nih.gov

Table 2: Examples of HPLC Parameters for Serine Analysis

ParameterCondition 1 (Chiral Separation)Condition 2 (Diastereomer Separation)
Derivatization None (direct enantiomer separation) chromatographyonline.comortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) nih.govnih.gov
LC Column ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm chromatographyonline.comReversed-phase C18 column nih.govnih.gov
Mobile Phase 84% Methanol / 16% Water, 5 mM Perchloric Acid chromatographyonline.comNot specified in detail nih.govnih.gov
Detection UV (not specified) chromatographyonline.comElectrochemical Detector (ECD) nih.govnih.gov
Application Separation of D- and L-serine enantiomers chromatographyonline.comMeasurement of D- and L-serine in biological samples nih.govnih.gov

Analytical Techniques for L Serine 2,3 13c2 and Its Metabolites

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of L-Serine-2,3-13C2, MS is instrumental in tracking the incorporation of the 13C labels into various metabolites. This allows researchers to elucidate metabolic fluxes and pathway activities. The introduction of stable isotopes like 13C into molecules creates a mass shift that is readily detectable by mass spectrometers, providing a clear signature of the labeled compound and its metabolic products. oup.comembopress.org

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for analyzing amino acid isotopologues derived from this compound. researchgate.net This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Before analysis, non-volatile metabolites like amino acids are typically derivatized to make them volatile. mdpi.com

In a typical workflow, a biological sample that has been exposed to this compound is processed, and the metabolites are extracted. After derivatization, the sample is injected into the GC, where individual compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the mass-to-charge ratio of the fragments, allowing for the identification and quantification of different isotopologues. researchgate.net

For instance, the analysis of the trimethylsilyl (B98337) (TMS) derivatives of amino acids by GC-MS can provide detailed information on the positional 13C enrichment. mdpi.com By analyzing the fragmentation patterns, researchers can determine which carbon atoms in a metabolite are labeled with 13C. This level of detail is crucial for understanding how the carbon backbone of L-serine is utilized in various metabolic pathways. researchgate.netmdpi.com For example, studies have used GC-MS to analyze the incorporation of 13C from labeled serine into other amino acids like alanine (B10760859) and glycine (B1666218), providing insights into pathways such as glycolysis and photorespiration. mdpi.comnih.gov

Table 1: GC-MS Fragments for Positional Isotopologue Analysis of Serine

Derivative Fragment (m/z) Carbon Atoms Represented
Serine_3TMS 174 C2
Serine_3TMS 100 C2
Serine_3TMS 86 C2
Serine_3TMS C1-C2 C1, C2

This table is based on data for the analysis of trimethylsilyl (TMS) derivatives of serine. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) is another cornerstone technique for the analysis of this compound and its metabolites. Unlike GC-MS, LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization. tmiclinode.com This makes it a versatile tool for a broad range of metabolites.

In an LC-MS experiment, the sample is first separated by high-performance liquid chromatography (HPLC). The separated components then flow into the mass spectrometer for detection. nih.gov LC-MS is particularly valuable in quantitative proteomics and metabolomics for tracking the fate of labeled precursors. For example, it can be used to measure the incorporation of 13C from this compound into peptides and proteins, a technique known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). oup.com

Recent studies have utilized HPLC-MS/MS to identify and quantify both unlabeled and 13C-labeled metabolites derived from labeled glucose, which shares metabolic pathways with serine. nih.gov This approach allows for the assessment of metabolic alterations in various biological conditions. For instance, the detection of 2,3-13C2 serine in cell extracts confirms its production from a 13C-labeled precursor. nih.gov

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of ions with very high accuracy. This precision is essential for distinguishing between isotopologues and for the unambiguous identification of metabolites in complex biological matrices. nih.gov

When tracing the metabolism of this compound, HRMS can accurately determine the mass of the resulting metabolites, confirming the number of 13C atoms incorporated. For example, in a study investigating the enzyme serine palmitoyltransferase, HRMS was used to measure the accurate masses of the reaction products derived from different L-serine isotopologues. nih.gov The observed mass of the product derived from a labeled serine substrate confirmed the retention or loss of the isotope label during the enzymatic reaction, providing critical mechanistic insights. nih.gov

Tandem mass spectrometry, or MS/MS, is a technique where two or more mass analyzers are used in sequence. It is a powerful tool for the structural elucidation of metabolites. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented, and the resulting fragment ions (product ions) are analyzed in the second mass analyzer.

For the analysis of metabolites derived from this compound, MS/MS can provide detailed structural information and help to pinpoint the location of the 13C labels within the molecule. This is particularly useful in complex metabolic networks where multiple pathways may converge. By comparing the fragmentation patterns of labeled and unlabeled metabolites, researchers can deduce the specific metabolic transformations that have occurred. For instance, MS/MS has been employed to study the formation of sphingolipids from labeled serine, helping to unravel the intricacies of this biosynthetic pathway. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules in solution. It is based on the magnetic properties of atomic nuclei. For the study of this compound, NMR is particularly valuable for determining the precise location of the 13C labels. nih.gov

13C-NMR spectroscopy directly observes the 13C nuclei in a molecule. The chemical shift of a 13C nucleus is highly sensitive to its local chemical environment, making it possible to distinguish between different carbon atoms in a molecule. When this compound is used as a tracer, the resulting 13C enrichment at specific carbon positions in its metabolites can be directly quantified by 13C-NMR. mdpi.com

A key feature of 13C-NMR in analyzing labeled compounds is the presence of spin-spin coupling between adjacent 13C nuclei. This coupling results in the splitting of NMR signals into multiplets (e.g., doublets, triplets), which provides direct evidence of the connectivity of labeled carbon atoms. nih.govmdpi.com For example, the analysis of proteinogenic L-alanine derived from uniformly labeled L-serine showed a dominant doublet of doublets in the 13C-NMR spectrum, confirming that the three-carbon skeleton of serine was converted to pyruvate (B1213749) as a single unit. nih.gov

Two-dimensional NMR techniques, such as (1H, 13C) HSQC, can further enhance the resolution and provide unambiguous assignments of the 13C signals. nih.gov These methods have been used to determine the 13C enrichments in various cellular metabolites derived from labeled serine, providing a comprehensive picture of its metabolic fate. nih.gov

Table 2: Isotopomer Labeling Patterns of Central Metabolites from Corynebacterium glutamicum Fed with L-[U-13C]serine

Central Metabolite Carbon Atom Position Measured from Biomass Compound Fine structure of 13C multiplet signals (%) - dd
Serine C-2 Serine C-2 Serine C-2 92.6 ± 2.0
3-Phosphoglycerate (B1209933) C-2 Glycine C-2 Glycine C-2 96.3 ± 0.5
Pyruvate C-2 Alanine C-2 Alanine C-2 85.5 ± 2.0
Pyruvate C-3 Alanine C-3 Alanine C-3 86.8 ± 0.5
Phosphoenolpyruvate C-2 Phenylalanine C-2 Phenylalanine C-2 59.0 ± 4.0
Oxaloacetate C-2 Aspartate C-2 Aspartate C-2 47.0 ± 1.0

This table presents a selection of data showing the percentage of the doubly labeled (dd) isotopomer, indicating the intact transfer of the carbon skeleton. nih.gov

2D NMR Techniques for Complex Metabolic Tracing

In the realm of stable isotope-resolved metabolomics (SIRM), two-dimensional (2D) NMR spectroscopy is indispensable for deciphering the complex metabolic fate of this compound. researchgate.netspringernature.com Unlike one-dimensional (1D) NMR, which can suffer from severe signal overlap in complex biological samples, 2D NMR spreads the signals across a second frequency dimension, significantly enhancing spectral resolution. creative-biostructure.com This allows for the unambiguous identification and quantification of metabolites derived from the labeled serine.

Several 2D NMR techniques are pivotal for tracing ¹³C labels. The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone, correlating the chemical shifts of protons (¹H) with directly attached heteronuclei, such as ¹³C. creative-biostructure.comwikipedia.org In the context of this compound, the HSQC spectrum would reveal cross-peaks corresponding to the ¹H-¹³C pairs at the C2 and C3 positions, confirming the incorporation of the label. hmdb.ca The presence of ¹³C-¹³C scalar coupling between the C2 and C3 positions can lead to additional complexity and splitting in the spectra, providing direct evidence of the intact C2-C3 bond from the administered this compound. nih.gov

Total Correlation Spectroscopy (TOCSY) is another powerful 2D NMR technique. A ¹H-¹H TOCSY experiment reveals correlations between all protons within a spin system, helping to identify entire molecules. cambridge.org When applied to ¹³C-labeled samples, the ¹³C satellites in a TOCSY spectrum appear as distinct cross-peak patterns, which can be used to determine the position of ¹³C labels and the composition of different positional isotopomers for individual metabolites. cambridge.org Furthermore, heteronuclear versions like HSQC-TOCSY combine the benefits of both techniques, providing connectivity information through the carbon skeleton. cambridge.org This is particularly useful for tracing the flow of the ¹³C atoms from this compound into downstream metabolites. For instance, if the labeled carbons from serine are incorporated into another amino acid, HSQC-TOCSY can help to identify this new metabolite and pinpoint the location of the ¹³C labels within its structure. cambridge.org

The INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) is a 2D NMR technique that directly observes ¹³C-¹³C correlations. While challenging due to the low probability of two adjacent ¹³C atoms, it is highly effective for uniformly or selectively ¹³C-labeled compounds, providing unambiguous evidence of carbon-carbon bonds. wikipedia.org For metabolites originating from this compound, this technique can definitively trace the labeled carbon backbone as it is metabolized.

The combination of these 2D NMR methods provides a comprehensive toolkit for metabolic tracing. stanford.edu They not only confirm the presence of labeled metabolites but also provide detailed information on the specific location of the ¹³C atoms (isotopomer analysis), which is crucial for elucidating the activity of different metabolic pathways. researchgate.netnih.gov

Table 1: Key 2D NMR Techniques for this compound Metabolic Tracing

TechniqueTypeInformation ProvidedApplication to this compound Tracing
HSQC HeteronuclearCorrelation between directly bonded ¹H and ¹³C nuclei. creative-biostructure.comwikipedia.orgIdentifies metabolites containing the ¹³C label from this compound and confirms the position of the label. hmdb.ca
TOCSY HomonuclearCorrelation between all protons within a spin system. cambridge.orgIdentifies metabolites derived from this compound and analyzes ¹³C satellite patterns to determine isotopomer distribution. cambridge.org
HSQC-TOCSY HeteronuclearRelays connectivity from a ¹³C nucleus to an entire proton network. cambridge.orgTraces the flow of the ¹³C atoms from the serine backbone into the full structure of downstream metabolites.
INADEQUATE HomonuclearDirect correlation between adjacent ¹³C nuclei. wikipedia.orgProvides unambiguous evidence of the labeled C2-C3 bond and its transfer to other metabolites.

Data Pre-processing and Quality Control for this compound Datasets

The generation of reliable and reproducible data from metabolomics studies involving this compound is critically dependent on rigorous data pre-processing and quality control (QC) procedures. thermofisher.com These steps are essential to minimize experimental and analytical variability, ensuring that the observed differences are due to biological factors rather than technical artifacts. researchgate.net

The pre-processing of raw analytical data, whether from NMR or mass spectrometry (MS), typically involves several key steps. For NMR data, this includes Fourier transformation, phase correction, and baseline correction. For MS data, pre-processing includes peak detection, retention time alignment, and normalization. universiteitleiden.nl A common challenge in metabolomics is the "mask effect," where the high abundance of some metabolites can obscure the signals of less abundant, yet potentially significant, ones. researchgate.net To address this, various scaling methods, such as unit-variance or Pareto scaling, can be applied to the data. researchgate.net

Quality control begins with the experimental design and continues through data acquisition and analysis. The use of pooled QC samples, created by mixing small aliquots from each experimental sample, is a widely adopted practice. thermofisher.com These QC samples are analyzed periodically throughout the analytical run. The consistency of the data from these QC samples provides a measure of the stability and reproducibility of the analytical platform. thermofisher.com Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to visualize the clustering of QC samples, with tight clustering indicating high analytical reproducibility. thermofisher.com

Internal standards are also crucial for quality control, particularly for quantitative studies. google.com For analyses involving this compound, isotopically labeled standards of other relevant metabolites can be spiked into the samples. nih.gov These standards help to correct for variations in sample preparation and instrument response.

The implementation of a comprehensive QA/QC strategy is vital for ensuring the integrity and robustness of metabolomics datasets. thermofisher.com This includes standardized protocols for sample collection and preparation, system suitability tests before analysis, and the consistent application of data pre-processing methods. thermofisher.com

Table 2: Data Pre-processing and Quality Control Steps for this compound Datasets

StepPurposeDescription
Peak Processing Signal ExtractionFor NMR, this includes Fourier transformation, phasing, and baseline correction. For MS, it involves peak picking and deconvolution. universiteitleiden.nl
Alignment Correction of Signal DriftAligns peaks or signals across different samples to correct for minor shifts in chemical shift (NMR) or retention time (MS). universiteitleiden.nl
Normalization Reduction of Unwanted VariationCorrects for differences in sample concentration or instrument sensitivity. Common methods include normalization to total signal intensity or to an internal standard.
Scaling Data TransformationAdjusts the data to give equal weight to all variables, preventing highly abundant metabolites from dominating the analysis. Examples include Pareto and unit variance scaling. researchgate.net
Quality Control Samples Assessment of Analytical ReproducibilityPooled samples analyzed throughout the run to monitor instrument performance and data quality. thermofisher.com
Internal Standards Quantitative AccuracyKnown quantities of isotopically labeled compounds added to samples to correct for analytical variability. google.com
Multivariate Analysis (PCA) Visualization of Data QualityUsed to visualize the clustering of QC samples, providing a visual assessment of analytical precision. thermofisher.com

Computational and Bioinformatic Analysis of L Serine 2,3 13c2 Tracer Data

Metabolic Flux Analysis (MFA) Methodologies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. cortecnet.com When combined with stable isotope tracers like L-Serine-2,3-13C2, it becomes 13C-Metabolic Flux Analysis (13C-MFA), a cornerstone of systems biology for mapping cellular metabolism. sci-hub.se

13C-MFA is predicated on the principle of isotopic labeling experiments (ILEs). nih.gov In a typical 13C-MFA study, cells are cultured in a medium containing a 13C-labeled substrate, in this case, this compound. vanderbilt.edu As the cells metabolize this tracer, the 13C atoms are incorporated into various downstream metabolites. The distribution of these isotopes within the metabolites, known as isotopomer distributions, is then measured, usually by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. sci-hub.seeurisotop.com

This labeling pattern is a direct reflection of the metabolic pathways that were active in converting the initial tracer. shimadzu.com By developing a computational model of the cell's metabolic network, the measured isotopomer distributions can be used to infer the intracellular fluxes that would produce such a pattern. nih.govvanderbilt.edu The analysis can be performed under metabolic steady-state conditions, where intracellular metabolite concentrations and fluxes are constant, or under non-stationary conditions. researchgate.net

A stoichiometric model is a mathematical representation of the metabolic network, defining the relationships between metabolites and reactions. oup.com For L-serine metabolism, the model includes key pathways such as:

Glycolysis: The pathway that provides the precursor for serine synthesis, 3-phosphoglycerate (B1209933).

Serine Synthesis Pathway: The conversion of 3-phosphoglycerate to L-serine via the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase. mdpi.com

Serine Catabolism: The conversion of L-serine to other metabolites like pyruvate (B1213749) (catalyzed by serine deaminase) or glycine (B1666218) (catalyzed by serine hydroxymethyltransferase). mdpi.comnih.gov

Tricarboxylic Acid (TCA) Cycle: A central metabolic hub that can receive carbon from serine-derived pyruvate. cortecnet.com

The model is constructed based on known biochemical reactions and the organism's genome. researchgate.net The stoichiometry of each reaction dictates the precise transfer of carbon atoms, which is crucial for accurately predicting the labeling patterns resulting from the metabolism of this compound.

A simplified representation of a stoichiometric model for L-serine metabolism is presented below:

Reaction IDReaction EquationGene(s)
PGM3-Phosphoglycerate <=> 2-PhosphoglycerategpmA, gpmB
SERA3-Phosphoglycerate + NAD+ <=> 3-Phosphohydroxypyruvate + NADH + H+serA
SERC3-Phosphohydroxypyruvate + L-Glutamate <=> L-Phosphoserine + 2-OxoglutarateserC
SERBL-Phosphoserine + H2O => L-Serine + Phosphate (B84403)serB
SDHAL-Serine => Pyruvate + NH3sdaA, sdaB, tdcG
GLYAL-Serine + Tetrahydrofolate <=> Glycine + 5,10-Methylene-tetrahydrofolate + H2OglyA

This table is a simplified example and does not represent a complete network.

At the core of 13C-MFA are the isotopomer balance equations. These equations describe the relationship between the isotopomer distributions of metabolites and the metabolic fluxes. For each metabolite in the network, a balance equation is written that accounts for the production and consumption of each of its isotopomers. nih.gov

For a steady-state system, these are a set of algebraic equations. nih.gov However, for isotopically non-stationary MFA (INST-MFA), which analyzes the system before it reaches isotopic equilibrium, the balances are described by a system of ordinary differential equations (ODEs). nih.govoup.com Solving these equations can be computationally intensive, especially for large-scale networks. vanderbilt.edu

Simulation algorithms, often based on methods like the elementary metabolite unit (EMU) framework, are used to efficiently solve these balance equations. vueinnovations.com These algorithms calculate the expected isotopomer distributions for a given set of metabolic fluxes. The calculated distributions are then compared to the experimentally measured data, and an optimization routine, such as a Levenberg-Marquardt algorithm, is used to adjust the fluxes to minimize the difference between the simulated and measured values. oup.com

Several software packages have been developed to automate the complex calculations involved in 13C-MFA. These tools provide a user-friendly interface for building metabolic models, inputting experimental data, performing flux calculations, and conducting statistical analyses. github.io

Some commonly used software for 13C-MFA include:

SoftwareKey FeaturesDeveloper/Affiliation
INCA Supports both steady-state and non-stationary MFA, EMU-based, MATLAB-based. nih.govvueinnovations.comVanderbilt University
13CFLUX2 High-performance simulator, often used as a calculation kernel for other platforms. 13cflux.netUniversity of Siegen
OpenFLUX Open-source software for steady-state 13C-MFA. github.ioThe University of Queensland
OpenMebius Open-source tool for isotopically non-stationary 13C-MFA. shimadzu.comgithub.ioOsaka University
WUFlux Open-source platform with a user-friendly interface, built on MATLAB. github.ioWashington University in St. Louis
JuFlux Platform designed to be user-friendly for newcomers, uses 13CFLUX2 as its core. 13cflux.netForschungszentrum Jülich

These tools significantly lower the barrier to entry for performing 13C-MFA and have been instrumental in the widespread adoption of this technology. proceedings.science

The use of this compound as a tracer provides specific information about the metabolic fate of serine. When L-serine is converted to pyruvate by serine deaminase, the labeling pattern of pyruvate will directly reflect the labeling of the serine backbone. For instance, pyruvate derived from this compound will be labeled at its second and third carbon atoms. This labeled pyruvate can then enter the TCA cycle, and the propagation of the 13C label through the cycle can be tracked to quantify fluxes within this central pathway.

Similarly, the conversion of this compound to glycine via serine hydroxymethyltransferase will result in glycine labeled at its second carbon atom. By measuring the isotopomer distributions of these and other downstream metabolites, the relative fluxes through these competing pathways can be precisely quantified.

For example, a study might reveal the following flux distribution from L-serine in a particular cell line:

Metabolic PathwayFlux (relative to Serine uptake)
Serine to Pyruvate60%
Serine to Glycine35%
Serine incorporation into Protein5%

This is a hypothetical data table to illustrate the type of results obtained from MFA.

Isotopomer Distribution Analysis (IDA)

Isotopomer Distribution Analysis (IDA), also referred to as Mass Isotopomer Distribution Analysis (MIDA), is a technique that focuses on the analysis of the mass isotopomer distributions of metabolites. nih.gov While closely related to MFA, IDA can sometimes be used as a more direct method to assess pathway activity without the need for a full flux model.

The mass isotopomer distribution (MID) or mass distribution vector (MDV) represents the fractional abundance of each mass isotopologue of a metabolite. nih.gov A metabolite with 'n' carbon atoms will have a series of isotopologues ranging from M+0 (all 12C) to M+n (all 13C). nih.gov

By analyzing the MIDs of key metabolites downstream of this compound, researchers can gain qualitative and semi-quantitative insights into metabolic activity. For instance, the appearance of M+2 pyruvate would strongly indicate active serine deamination. The ratio of M+1 glycine to M+2 pyruvate can provide an estimate of the relative activities of serine hydroxymethyltransferase and serine deaminase. IDA is particularly useful for comparing metabolic differences between different conditions, such as in disease states or in response to drug treatment. nih.gov

Statistical Approaches for Tracer Data Interpretation

The quantitative interpretation of data from this compound tracer experiments is a complex task that necessitates robust statistical methodologies. The primary goal is to estimate the intracellular metabolic fluxes that best explain the measured mass isotopomer distributions (MIDs) in metabolites downstream of serine. This is typically achieved by using iterative algorithms that minimize the difference between experimentally measured MIDs and those predicted by a computational model of metabolism. nih.govrsc.org

A common approach involves least-squares regression, where the sum of squared residuals (SSR) between the simulated and measured labeling patterns is minimized to find the best-fit flux distribution. rsc.org However, simply finding the best fit is insufficient; it is crucial to assess the quality of this fit and the precision of the estimated fluxes.

Goodness-of-Fit Analysis: A chi-square (χ²) statistical test is applied to determine the goodness-of-fit. rsc.org This test evaluates whether the discrepancies between the measured data and the model predictions are statistically significant. A statistically acceptable fit suggests that the metabolic model accurately represents the cellular metabolism under the experimental conditions.

Confidence Intervals: Determining the confidence intervals for each estimated flux is as critical as estimating the flux values themselves, as they provide a measure of the certainty of the estimate. rsc.org Due to the non-linear nature of the underlying biochemical reaction networks, methods like Monte Carlo simulations or evaluating the sensitivity of the SSR to flux variations are employed to calculate accurate 95% confidence intervals. rsc.orgoup.com These methods provide a range within which the true flux value is expected to lie, allowing for statistically significant comparisons between different conditions.

Software packages such as INCA, Metran, and various Python-based tools are instrumental in performing these complex calculations, from flux estimation to statistical validation. drziweidai.comfrontiersin.orgosti.gov

Table 1: Representative Flux Analysis Data from this compound Tracing in Cancer Cells

This table illustrates hypothetical flux data obtained from a 13C metabolic flux analysis experiment using an this compound tracer to compare metabolic rewiring in a cancer cell line versus a non-tumorigenic control. Fluxes are normalized to the glucose uptake rate.

Metabolic ReactionPathwayControl Cells (Relative Flux ± 95% CI)Cancer Cells (Relative Flux ± 95% CI)Interpretation
3-Phosphoglycerate → SerineDe Novo Serine Synthesis10.5 ± 1.235.2 ± 3.1Significantly increased flux towards serine biosynthesis in cancer cells.
Serine → GlycineOne-Carbon Metabolism8.1 ± 0.928.4 ± 2.5Enhanced conversion of serine to glycine to fuel one-carbon pathways.
Serine → PyruvateSerine Catabolism2.2 ± 0.54.5 ± 0.8Moderately increased serine catabolism contributing to pyruvate pool.
Glycine → NucleotidesNucleotide Synthesis5.9 ± 0.721.0 ± 2.0Increased flux of serine-derived carbons into nucleotide production.

Integration of this compound Tracer Data with Omics Technologies

While fluxomics provides a functional readout of metabolic activity, integrating this data with other omics technologies, such as proteomics and transcriptomics, offers a more comprehensive, systems-level understanding of cellular regulation. sci-hub.senih.gov This integration allows researchers to connect changes in metabolic function (fluxes) with the underlying molecular machinery (proteins and genes).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that perfectly complements tracer studies with labeled amino acids like this compound. nih.govthermofisher.com In a SILAC experiment, one cell population is grown in a medium containing the "light" (natural abundance) version of an amino acid, while the other population is grown in a medium with a "heavy" isotope-labeled version. Since L-Serine can be synthesized de novo from glucose, SILAC experiments often use labeled essential amino acids like lysine (B10760008) and arginine. However, a modified SILAC approach or the use of auxotrophic cell lines can enable the use of labeled serine.

When this compound is used as the "heavy" amino acid, it becomes incorporated into newly synthesized proteins. After experimental treatment, the cell populations are mixed, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the precise quantification of relative protein abundance between the two samples. oup.comresearchgate.net

This approach can directly link the metabolic fate of serine with the expression levels of proteins involved in its metabolism, providing insights into how metabolic shifts are supported by changes in the proteome.

Table 2: Hypothetical SILAC Proteomics Data Following this compound Labeling

This table shows potential changes in the abundance of key metabolic enzymes in cancer cells compared to control cells, as determined by a SILAC experiment.

ProteinGene NameFunctionSILAC Ratio (Heavy/Light)Interpretation
Phosphoglycerate dehydrogenasePHGDHFirst enzyme in de novo serine synthesis3.1Upregulation supports increased serine synthesis flux.
Phosphoserine aminotransferase 1PSAT1Second enzyme in de novo serine synthesis2.8Upregulation consistent with enhanced serine production.
Serine hydroxymethyltransferaseSHMT1/2Converts serine to glycine2.5Increased abundance facilitates flux into one-carbon metabolism.
Pyruvate kinase M2PKM2Glycolytic enzyme, regulated by serine1.2Minor change, but its activity can be allosterically regulated by serine.

Transcriptomic analysis, typically via RNA-sequencing, provides a snapshot of the gene expression profile of a cell. By correlating the flux data obtained from this compound tracing with mRNA expression levels, researchers can investigate whether observed changes in metabolic pathways are controlled at the transcriptional level. nih.govpnas.org

For instance, an increased flux through the de novo serine synthesis pathway might be accompanied by the upregulation of the genes encoding the enzymes of this pathway, such as PHGDH, PSAT1, and PSPH. mdpi.commdpi.com Studies in various cancers have shown that the expression of these genes is often elevated, which is consistent with the increased demand for serine to support proliferation. mdpi.commit.edu Correlating quantitative flux data with quantitative gene expression data can reveal the extent to which transcriptional regulation governs metabolic reprogramming.

Table 3: Correlation of Serine Pathway Fluxes with Gene Expression Data

This table presents a hypothetical integrated analysis, correlating the relative metabolic flux changes from Table 1 with corresponding changes in mRNA expression for key genes in serine metabolism.

PathwayAssociated GeneRelative Flux Change (Cancer vs. Control)mRNA Fold Change (Cancer vs. Control)Correlation
De Novo Serine SynthesisPHGDH+235%+280%Strong positive correlation.
De Novo Serine SynthesisPSAT1+235%+250%Strong positive correlation.
Serine to Glycine ConversionSHMT1+250%+220%Strong positive correlation.

The ultimate goal of integrating these datasets is to build a cohesive, multi-layered model of metabolic regulation. nih.govosti.gov A change observed at the level of metabolic flux can be traced back to alterations in protein abundance and, further upstream, to changes in gene expression. This integrated approach allows researchers to distinguish between different modes of regulation. For example, a change in flux without a corresponding change in enzyme level may point towards allosteric regulation or post-translational modifications, whereas a coordinated change across all three levels strongly suggests transcriptional control. pnas.org

In the context of this compound tracing, an integrated analysis might reveal that cancer cells not only increase the flux through serine biosynthesis but also concurrently upregulate the mRNA and protein levels of the necessary enzymes. This provides powerful evidence for a concerted reprogramming of the metabolic network to meet the anabolic demands of proliferation.

Table 4: Integrated Multi-Omic Analysis of the Serine Biosynthesis Pathway

This summary table provides a hypothetical, integrated view of the findings, linking data from fluxomics, proteomics, and transcriptomics for the de novo serine synthesis pathway in a cancer context.

Regulatory LevelMeasurementKey Finding (Cancer vs. Control)Implication
Fluxome This compound Flux Analysis+235% flux through de novo serine synthesisFunctional output is significantly increased.
Proteome SILAC ProteomicsPHGDH Protein: +210% PSAT1 Protein: +180%Increased abundance of key enzymes to facilitate higher flux.
Transcriptome RNA-SequencingPHGDH mRNA: +280% PSAT1 mRNA: +250%Upregulation is driven at the transcriptional level.

Key Research Findings from L Serine 2,3 13c2 Applications

Elucidation of Serine Metabolic Contributions to Cellular Processes

L-Serine is a non-essential amino acid that plays a central role in a multitude of cellular processes beyond protein synthesis. medchemexpress.comfrontiersin.org It is a significant source of one-carbon units, which are vital for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. biorxiv.orgelifesciences.orgnih.gov Furthermore, serine is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as phospholipids. frontiersin.orgbiorxiv.orgnih.gov

The use of isotopically labeled serine, such as L-Serine-2,3-13C2, allows researchers to trace the contribution of its carbon backbone to these diverse metabolic endpoints. For instance, studies have utilized various labeled forms of serine to investigate its role in one-carbon metabolism, where it donates a carbon unit to the folate cycle. mdpi.commdpi.com This process is crucial for cell proliferation and is often upregulated in cancer cells. mdpi.com

Quantification of One-Carbon Unit Fluxes derived from this compound

One of the most significant applications of this compound is in the quantification of one-carbon unit fluxes. One-carbon metabolism is a network of reactions that transfer one-carbon units, and serine is a primary donor to this pool. mdpi.com The catabolism of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), releases a one-carbon unit that is captured by tetrahydrofolate (THF). biorxiv.orgmdpi.com

By tracing the labeled carbons from this compound, researchers can measure the rate at which these one-carbon units are produced and utilized for the synthesis of molecules like purines and thymidylate. nih.govmdpi.com This has been particularly insightful in understanding how different cellular compartments, such as the cytosol and mitochondria, contribute to one-carbon metabolism. mdpi.com For example, studies have shown that mitochondrial serine catabolism is a major source of formate (B1220265), a key one-carbon unit that can be exported to the cytosol for various biosynthetic processes. nih.govmdpi.com

Characterization of Intermediary Metabolism Pathway Activities using this compound

This compound is also employed to characterize the activity of various intermediary metabolic pathways. Intermediary metabolism encompasses the biochemical reactions that convert nutrients into energy and building blocks for macromolecules. Serine's carbon skeleton can be channeled into central carbon metabolism, and tracing the fate of the 13C label from this compound provides a quantitative measure of these pathway fluxes.

For example, the conversion of serine to pyruvate (B1213749) allows its carbon atoms to enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.gov By analyzing the labeling patterns in TCA cycle intermediates and related amino acids, researchers can estimate the contribution of serine to anaplerosis (the replenishment of TCA cycle intermediates) and energy production. nih.gov This type of metabolic flux analysis is crucial for understanding the metabolic phenotype of cells in various physiological and pathological states. nih.govresearchgate.net

Understanding Metabolic Reprogramming in Specific Biological Contexts

Cells can significantly alter their metabolic pathways in response to changes in their environment or developmental state, a phenomenon known as metabolic reprogramming. This compound has been a valuable tool for studying these adaptations in diverse biological systems.

Microbial Metabolism (e.g., Escherichia coli, Listeria monocytogenes)

In microorganisms, this compound tracing has provided insights into how bacteria utilize serine and adapt their metabolism. For instance, in Escherichia coli, studies have investigated the role of L-serine deaminase in one-carbon metabolism and cell wall synthesis. nih.gov In the pathogenic bacterium Listeria monocytogenes, isotopic labeling studies have been used to understand its carbon metabolism during infection of host cells. pnas.orgfrontiersin.orgresearchgate.net These studies have revealed that intracellular L. monocytogenes can utilize host-derived serine as a carbon and energy source, highlighting the metabolic interplay between the pathogen and its host. researchgate.net

Mammalian Cell Line Studies

In mammalian cell lines, particularly in cancer research, this compound has been extensively used to study the metabolic reprogramming that supports rapid proliferation. isotope.comsigmaaldrich.com Cancer cells often exhibit increased serine synthesis and uptake to fuel the production of nucleotides, lipids, and to maintain redox balance. mdpi.com Tracing studies with labeled serine have helped to quantify the increased flux through serine-dependent pathways in various cancer cell lines and to identify potential therapeutic targets. nih.govnih.gov For example, research has shown that some cancer cells are highly dependent on mitochondrial one-carbon metabolism fueled by serine. elifesciences.org

Tissue-Specific Metabolic Insights (e.g., liver, brain)

The metabolism of serine can vary significantly between different tissues. This compound has been used to probe these tissue-specific metabolic differences. In the liver, serine metabolism is involved in processes like gluconeogenesis and the production of formate for the one-carbon pool. mdpi.comtmc.edu Studies in mice have used labeled serine to trace its contribution to hepatic one-carbon metabolism and its impact on liver health. mdpi.comtmc.edu

In the brain, serine metabolism is critical for the synthesis of neurotransmitters, such as D-serine, which is a co-agonist of NMDA receptors. biorxiv.org Due to the blood-brain barrier, the brain relies on in situ synthesis of L-serine. nih.gov Isotopic tracing can help to understand the dynamics of serine synthesis and its conversion to D-serine in different brain cell types, which is important for understanding neural development and function. biorxiv.orgnih.gov

Identification of Novel Metabolic Branch Points and Enzyme Activities

The use of this compound as a metabolic tracer has been instrumental in uncovering new metabolic branch points and identifying previously uncharacterized enzyme activities. By tracing the fate of the labeled carbon atoms, researchers can elucidate complex metabolic networks and reveal alternative pathways that are active under specific physiological or pathological conditions.

One of the key areas where this compound has provided significant insights is in the study of one-carbon (1C) metabolism. This metabolic network is crucial for the biosynthesis of nucleotides, amino acids, and for cellular methylation reactions. Serine is a major source of one-carbon units, and the labeling pattern derived from this compound allows for the detailed mapping of these pathways.

Tracing One-Carbon Metabolism and Serine Biosynthesis

Studies utilizing various isotopologues of serine, including this compound, have been pivotal in dissecting the contributions of cytosolic and mitochondrial one-carbon metabolism. For instance, the metabolism of [2,3,3-²H₃]serine can differentiate between the two compartments. In the cytosol, serine hydroxymethyltransferase (SHMT1) produces [²H₂]methylene-THF, leading to a specific labeling pattern in downstream metabolites like thymidylate (dTTP M+2). Conversely, the mitochondrial pathway involves a dehydrogenase step that results in the loss of a deuterium (B1214612) atom, yielding [²H₁]methylene-THF (dTTP M+1). portlandpress.comnih.gov This elegant use of isotope labeling helps to quantify the relative activities of these parallel pathways.

Furthermore, research has shown that serine itself can be synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933). hmdb.ca Isotopic tracing with labeled glucose can reveal the extent of de novo serine biosynthesis. elifesciences.org The labeling pattern from this compound can, in turn, show how this newly synthesized serine is partitioned between different metabolic fates, including its conversion to glycine. The interconversion between serine and glycine, catalyzed by SHMT, represents a critical metabolic branch point. ias.ac.inresearchgate.net Quantitative analysis using tracers like [1,2-¹³C₂]glycine has shown that a significant portion of glycine flux is directed towards serine synthesis. nih.gov

Elucidation of Novel Enzyme Functions and Pathways

The application of this compound and other labeled precursors has led to the identification of unexpected enzyme activities and metabolic routes. For example, in the bacterium Corynebacterium glutamicum, which is used for the industrial production of amino acids, L-[U-¹³C]serine tracing revealed that the carbon skeleton of serine is primarily converted to pyruvate-derived metabolites like L-alanine. nih.govcore.ac.uk This finding highlights the activity of L-serine dehydratase and its significant role in serine catabolism in this organism. nih.gov

In another example, studies in the basidiomycete Bjerkandera adusta used L-serine (2,3,3-d3) and pyruvate (2,3-¹³C₂) to investigate the biosynthesis of arylpropane diols. The results indicated that at high concentrations, both compounds could effectively label the 2,3-propane carbons of these secondary metabolites, suggesting a metabolic link through pyruvate. oup.com This demonstrates how labeled serine can help to piece together complex biosynthetic pathways for natural products.

Metabolic flux analysis using ¹³C-labeled substrates, including serine, has also been critical in understanding the metabolic reprogramming that occurs in cancer cells. researchgate.net For instance, such studies can quantify the flux through pathways like the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle, revealing how cancer cells adapt their metabolism to support rapid proliferation. nih.govpnas.org

The data gathered from these tracing experiments can be summarized to highlight the key findings:

Tracer UsedOrganism/SystemKey FindingImplication
[2,3,3-²H₃]serineHuman CellsDifferentiation between cytosolic and mitochondrial one-carbon metabolism based on deuterium loss. portlandpress.comnih.govEnables quantification of compartmentalized metabolic pathway activity.
L-[U-¹³C]serineCorynebacterium glutamicumSerine is primarily catabolized to pyruvate and its derivatives. nih.govcore.ac.ukIdentifies L-serine dehydratase as a key enzyme in serine utilization.
L-serine (2,3,3-d3) / Pyruvate (2,3-¹³C₂)Bjerkandera adustaHigh concentrations of serine and pyruvate label arylpropane diols. oup.comSuggests a biosynthetic pathway for these secondary metabolites proceeding through pyruvate.
[1,2-¹³C₂]glycineHealthy HumansA significant portion of glycine flux is directed towards serine synthesis via SHMT. nih.govQuantifies the flux at a critical metabolic branch point between two amino acids.

These examples underscore the power of this compound and related isotopologues in identifying and characterizing metabolic branch points and novel enzyme activities. The detailed insights gained from these studies are invaluable for understanding fundamental biological processes and for applications in biotechnology and medicine.

Future Directions and Emerging Applications of L Serine 2,3 13c2 in Research

Advancements in Analytical Sensitivities and Throughput for L-Serine-2,3-13C2 Tracing

The utility of this compound as a tracer is intrinsically linked to the ability to accurately and efficiently detect its downstream metabolites. Recent and ongoing advancements in analytical instrumentation are significantly enhancing both the sensitivity and the speed of these measurements.

High-throughput screening is becoming increasingly crucial for large-scale metabolic studies. Methodologies employing ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) have been developed for the simultaneous and rapid quantification of numerous metabolites, including serine, from biological samples like plasma and cerebrospinal fluid. d-nb.info These methods, which feature simple sample preparation and short chromatographic run times, are well-suited for large observational and interventional studies, allowing for the efficient analysis of hundreds of samples. d-nb.infowaters.com The application of such high-throughput platforms to this compound tracing studies would enable researchers to process larger experimental cohorts, increasing the statistical power and scope of metabolic flux analyses.

Furthermore, innovations in solid-state Nuclear Magnetic Resonance (NMR) are pushing the boundaries of sensitivity and structural elucidation for serine-containing compounds. acs.org These advancements allow for more detailed characterization of labeled molecules directly in complex biological samples, complementing the quantitative power of mass spectrometry.

Table 1: Comparison of Analytical Techniques for this compound Tracing

Technique Key Advantages for this compound Tracing Emerging Advancements Relevant Research Context
UPLC-MS/MS High sensitivity, high specificity, quantitative accuracy, high-throughput capability. d-nb.info Development of kits for faster sample processing, improved software for automated data analysis. waters.com Large-scale clinical studies, metabolomics screens.
Solid-State NMR Provides detailed structural information, analysis of intact tissues, identification of specific isotopomers. acs.orgbiorxiv.org Higher magnetic fields, faster magic-angle spinning (MAS) rates, advanced pulse sequences. acs.org Enzyme mechanism studies, analysis of protein-bound metabolites. biorxiv.org
GC-MS Robust quantification, analysis of volatile derivatives. Integration with multi-dimensional chromatography (GCxGC) for enhanced separation of complex mixtures. researchgate.net Plant metabolism, analysis of specific biosynthetic pathways. researchgate.net

Development of More Sophisticated Metabolic Network Models

Isotopic tracer data from compounds like this compound are fundamental for the construction and validation of computational models of metabolic networks. eurisotop.com These models are evolving from static maps to dynamic systems capable of predicting metabolic fluxes under various conditions.

Genome-scale metabolic network models (GEMs), such as the iCEL1273 model for C. elegans, provide a comprehensive framework of an organism's metabolic potential. researchgate.net By feeding this compound to a biological system and measuring the isotopic enrichment in downstream metabolites (e.g., glycine (B1666218), cysteine, phospholipids, purines), researchers can generate data to constrain the fluxes in these complex models. This allows for a quantitative understanding of how different pathways contribute to serine homeostasis. For example, tracing can distinguish the contribution of the glycolytic pathway (de novo synthesis) versus the glycine cleavage system to the total L-serine pool. researchgate.netfrontiersin.org

Future models will increasingly incorporate regulatory elements and integrate multi-omics data (genomics, transcriptomics, proteomics) to provide a more holistic view of metabolic control. Tracing studies with this compound will be essential for parameterizing and validating these next-generation models, particularly for understanding metabolic reprogramming in diseases like cancer. researchgate.netescholarship.org

Integration with Advanced Imaging Modalities (e.g., MRS)

A significant frontier in tracer methodology is the integration of isotopic labeling with non-invasive imaging techniques, most notably Magnetic Resonance Spectroscopy (MRS). 13C-MRS allows for the in vivo detection and quantification of 13C-labeled metabolites, providing a window into real-time metabolism within intact tissues and organisms. nih.gov

The use of this compound is particularly advantageous for 13C-MRS studies. The one-bond coupling between the adjacent 13C-2 and 13C-3 atoms creates a distinct splitting pattern in the NMR spectrum, which aids in the unambiguous identification and quantification of the tracer and its direct metabolic products. nih.gov Research has demonstrated that 13C-MRS can be used to monitor the conversion of labeled glycine into various serine isotopomers, including 2,3-13C-serine, in hepatocytes to assess mitochondrial redox status. nih.gov

Emerging hyperpolarization techniques, such as dynamic nuclear polarization (DNP), can dramatically increase the sensitivity of 13C-MRS by over 10,000-fold. nih.gov While much of the current focus has been on hyperpolarized [1-13C]pyruvate, the principles can be extended to other substrates. The development of methods to hyperpolarize L-serine could enable real-time imaging of serine metabolic fluxes in vivo, offering unprecedented opportunities for cancer diagnosis and monitoring treatment response. nih.govscribd.com

Table 2: Research Applications of MRS with 13C-Labeled Serine

Study Focus Labeled Precursor Key Finding Significance Reference
Mitochondrial Redox Status 2-13C-glycine Formation of 2,3-13C-serine isotopomers detected by 13C-MRS reflects changes in mitochondrial activity. Provides a non-invasive method to probe mitochondrial function in hepatocytes. nih.gov
Enzyme Mechanism 2,3-13C2-L-Serine Solid-state NMR identified the chemical structure of the α-aminoacrylate intermediate in tryptophan synthase. Visualizing enzyme-bound intermediates at atomic resolution. biorxiv.org

Expansion to New Biological Systems and Physiological Contexts

While serine metabolism is often studied in the context of cancer and neuroscience in mammalian systems, this compound is a versatile tracer applicable to a wide array of biological questions and organisms.

Plant Biology : Stable isotope feeding experiments in bell peppers (Capsicum annuum) have used labeled serine to elucidate the biosynthetic pathway of 3-isobutyl-2-methoxypyrazine, a key aroma compound. This demonstrates the utility of serine tracers in understanding secondary metabolism in plants. researchgate.net

Microbiology : Comparative studies using L-serine isotopologues have revealed subtle mechanistic differences between human and bacterial serine palmitoyltransferase enzymes. nih.gov Such research is crucial for understanding host-pathogen interactions and for the potential development of species-specific enzyme inhibitors.

Invertebrate Models : The development of comprehensive metabolic models for organisms like C. elegans opens the door for sophisticated tracer studies to understand the interplay between diet, genetics, and metabolism throughout an animal's lifespan. researchgate.net

Disease Pathophysiology : The central role of L-serine in synthesizing amino acids, lipids, and nucleotides makes it a critical metabolite in numerous pathological states. nih.govnih.gov Future tracer studies with this compound are poised to explore its role in inflammatory and respiratory diseases, where metabolic dysregulation is increasingly recognized as a key factor. frontiersin.orgnih.gov

Emerging Theoretical Concepts in Isotopic Tracer Design and Interpretation

The increasing sophistication of metabolic research is driving the development of more nuanced theoretical frameworks for designing and interpreting isotopic tracer experiments. The use of this compound is at the heart of these advancements.

A core concept is that isotopic tracers provide dynamic information about metabolic fluxes (i.e., pathway activities), which cannot be obtained from static measurements of metabolite concentrations alone. eurisotop.com An elevated metabolite level could result from either increased production or decreased consumption; only by tracing the flow of isotopic labels can these possibilities be distinguished. eurisotop.com

Furthermore, researchers are increasingly aware of the potential for kinetic isotope effects (KIEs), where the heavier mass of an isotope can alter the rate of an enzyme-catalyzed reaction. A study comparing human and bacterial enzymes found that a deuterated serine isotopologue ([2,3,3-D]l-serine) slowed the bacterial enzyme but not the human one, pointing to subtle differences in their catalytic mechanisms. nih.gov This highlights the critical importance of considering how the specific placement of an isotope on a substrate like serine might influence the very pathways being studied.

Finally, interpreting labeling patterns requires careful consideration of metabolic cycling. For instance, this compound can be converted to labeled glycine, which can then be used to re-synthesize other serine isotopologues. Accounting for this "scrambling" of labels is essential for the accurate calculation of metabolic fluxes from raw tracer data. researchgate.net

Q & A

Q. How can discrepancies in ¹³C-NMR data for L-Serine-2,3-¹³C₂ between experimental and computational models be resolved?

  • Methodological Answer : Reconcile discrepancies by: (i) Re-examining spin-spin coupling constants and relaxation times in NMR experiments to ensure proper parameterization. (ii) Using density functional theory (DFT) simulations to predict chemical shifts and compare them with empirical data. (iii) Validating computational models against crystallographic or isotopic dilution studies to confirm molecular conformation .

Q. What strategies optimize the synthesis of L-Serine-2,3-¹³C₂ to achieve >99% isotopic enrichment while minimizing racemization?

  • Methodological Answer : Employ asymmetric catalytic hydrogenation with chiral ligands to preserve stereochemistry. Monitor reaction progress via polarimetry or chiral HPLC . Use ¹³C-labeled precursors (e.g., ¹³C-formaldehyde) in a multi-step enzymatic synthesis pathway. Post-synthesis, purify via recrystallization in non-racemizing solvents (e.g., ethanol/water mixtures) and validate enantiomeric excess using circular dichroism (CD) spectroscopy .

Q. How should researchers design controls to distinguish between endogenous and exogenous L-Serine-2,3-¹³C₂ contributions in in vivo studies?

  • Methodological Answer : Implement isotopic dilution assays with stable isotope-labeled internal standards (e.g., L-Serine-¹⁵N). Use knockout cell lines or silencing RNA (siRNA) targeting serine biosynthesis pathways to isolate exogenous tracer effects. Quantify intracellular pools via targeted metabolomics with correction for natural abundance ¹³C .

Q. What statistical approaches are recommended for analyzing low-signal ¹³C isotopomer data in complex biological matrices?

  • Methodological Answer : Apply Bayesian hierarchical modeling to account for instrument noise and biological variability. Use non-negative matrix factorization (NMF) to deconvolute overlapping isotopomer peaks in MS datasets. Validate models with bootstrapping or cross-validation against synthetic datasets mimicking expected metabolic network topologies .

Data Interpretation & Reproducibility

Q. How can conflicting results in serine-mediated one-carbon metabolism studies using L-Serine-2,3-¹³C₂ be systematically investigated?

  • Methodological Answer : Conduct a systematic literature review using databases like MEDLINE/PubMed with search terms: "L-serine isotope tracing," "one-carbon metabolism," and "13C-MFA." Apply PRISMA guidelines to screen studies for methodological consistency (e.g., cell type, tracer concentration, sampling intervals). Replicate key experiments under standardized conditions and perform meta-analysis to identify confounding variables (e.g., nutrient availability, oxygen tension) .

Q. What steps ensure reproducibility of tracer experiments using L-Serine-2,3-¹³C₂ across laboratories?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by: (i) Publishing raw NMR/MS spectra in open repositories (e.g., MetaboLights). (ii) Documenting instrument calibration protocols (e.g., lock mass settings in MS). (iii) Providing detailed metadata on cell culture conditions, tracer concentrations, and quenching methods. Cross-validate results via inter-laboratory round-robin studies .

Ethical & Theoretical Considerations

Q. How can researchers ethically justify the use of expensive ¹³C-labeled compounds like L-Serine-2,3-¹³C₂ in exploratory studies?

  • Methodological Answer : Align experiments with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Perform pilot studies using unlabeled serine to establish proof-of-concept. Justify costs via cost-benefit analysis comparing the value of high-resolution isotopic data against alternative methods (e.g., radioisotopes). Cite prior evidence demonstrating the unique utility of ¹³C labeling for resolving specific metabolic pathways .

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